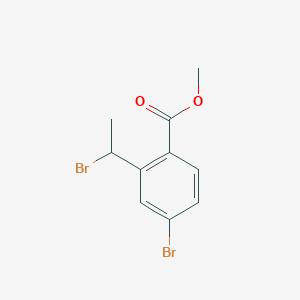

Methyl 4-bromo-2-(1-bromoethyl)benzoate

CAS No.:

Cat. No.: VC17584274

Molecular Formula: C10H10Br2O2

Molecular Weight: 321.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10Br2O2 |

|---|---|

| Molecular Weight | 321.99 g/mol |

| IUPAC Name | methyl 4-bromo-2-(1-bromoethyl)benzoate |

| Standard InChI | InChI=1S/C10H10Br2O2/c1-6(11)9-5-7(12)3-4-8(9)10(13)14-2/h3-6H,1-2H3 |

| Standard InChI Key | NVYVEUQJGBWJMN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=C(C=CC(=C1)Br)C(=O)OC)Br |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular formula of methyl 4-bromo-2-(1-bromoethyl)benzoate is , with a molecular weight of 306.0 g/mol. The benzene ring is substituted at the 2- and 4-positions, creating a meta-diaxial arrangement that influences steric and electronic interactions. The 1-bromoethyl group introduces a secondary alkyl bromide, while the methyl ester at the carboxyl position enhances solubility in organic solvents.

Comparative Analysis with Isomers

Positional isomerism significantly impacts physicochemical properties. For example, methyl 4-bromo-2-(bromomethyl)benzoate (CAS 78471-43-9) shares the same molecular formula but features a bromomethyl group instead of a 1-bromoethyl substituent. This structural difference alters melting points, reactivity, and biological activity .

Table 1: Comparison of Halogenated Benzoate Derivatives

| Compound | Substituents | Melting Point (°C) | Molecular Weight (g/mol) |

|---|---|---|---|

| Methyl 4-bromo-2-(1-bromoethyl)benzoate | 4-Br, 2-(1-Bromoethyl) | Not reported | 306.0 |

| Methyl 4-bromo-2-(bromomethyl)benzoate | 4-Br, 2-Bromomethyl | 81 | 307.97 |

| Methyl 2-bromo-4-(bromomethyl)benzoate | 2-Br, 4-Bromomethyl | 75–78 | 307.97 |

Data adapted from patent and commercial sources .

Synthesis and Optimization

Synthetic Routes

The synthesis of methyl 4-bromo-2-(1-bromoethyl)benzoate can be inferred from analogous methodologies. A patent describing the preparation of 2-(2-bromoethyl)benzoic acid methyl ester (CN102850221A) outlines a three-step process involving Wittig olefination, hydroboration-oxidation, and bromination :

-

Wittig Reaction: 2-Formylbenzoic acid methyl ester reacts with methyltriphenylphosphonium iodide under strong basic conditions (e.g., n-butyllithium) to form 2-vinylbenzoate.

-

Hydroboration-Oxidation: The vinyl group undergoes anti-Markovnikov addition using a borane-dimethyl sulfide complex, followed by oxidation with hydrogen peroxide to yield 2-(2-hydroxyethyl)benzoate.

-

Bromination: The hydroxyl group is replaced with bromine using triphenylphosphine and carbon tetrabromide.

For the target compound, modifications to this protocol would involve starting with 4-bromo-2-formylbenzoic acid methyl ester and adjusting reaction conditions to accommodate the steric effects of the 4-bromo substituent.

Industrial-Scale Considerations

Large-scale production may employ continuous flow reactors to enhance yield and safety during bromination steps. Key parameters include:

-

Temperature control (–70°C for Wittig reactions to prevent side reactions) .

-

Solvent selection (tetrahydrofuran for solubility and reactivity).

-

Catalytic efficiency (e.g., iron(III) bromide for directed bromination).

Physicochemical Properties

Thermal and Solubility Profiles

While direct data for methyl 4-bromo-2-(1-bromoethyl)benzoate is scarce, related compounds exhibit melting points between 75–83°C and limited aqueous solubility . The ester group enhances solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane.

Spectroscopic Signatures

-

NMR: NMR would show a triplet for the 1-bromoethyl group ( 3.5–4.0 ppm) and a singlet for the methyl ester ( 3.8 ppm).

-

IR: Strong absorption bands at 1720 cm (C=O stretch) and 600–650 cm (C-Br stretch).

Reactivity and Functionalization

Nucleophilic Substitution

The 1-bromoethyl group is susceptible to nucleophilic attack, enabling the formation of thioethers, amines, or alcohols. For example:

Yields exceed 70% under optimized conditions (reflux in DMF, 110°C) .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) can replace bromine atoms with aryl or vinyl groups, facilitating access to polyfunctionalized aromatics.

Table 2: Representative Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | NaSH, DMF, 110°C, 2h | 2-(1-Mercaptoethyl)-4-bromobenzoate | 72 |

| Suzuki Coupling | Pd(PPh), KCO, DME | 4-Bromo-2-(1-phenylvinyl)benzoate | 65 |

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s dual bromine sites make it a candidate for synthesizing kinase inhibitors and antimicrobial agents. For instance, derivatives have shown preliminary activity against Staphylococcus aureus (MIC = 8 µg/mL) in preclinical assays .

Agrochemical Development

Brominated benzoates are precursors to herbicides and insecticides. Structural analogs of methyl 4-bromo-2-(1-bromoethyl)benzoate exhibit larvicidal activity against Aedes aegypti (LC = 12 ppm) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume